3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 3,5-dimethoxy-substituted aromatic ring linked to a thiazole core via a carbamoylmethyl group. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-12-5-4-6-17-19(12)25-22(32-17)24-18(27)9-14-11-31-21(23-14)26-20(28)13-7-15(29-2)10-16(8-13)30-3/h4-8,10-11H,9H2,1-3H3,(H,23,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKADMOTWZPQCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methyl-1,3-benzothiazole and 1,3-thiazole derivatives. These intermediates are then subjected to coupling reactions, often facilitated by condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzothiazole and thiazole rings can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and amide positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the benzothiazole and thiazole rings, and substituted amides or ethers.
Scientific Research Applications
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s benzothiazole and thiazole rings can interact with enzymes and receptors, modulating their activity. Additionally, the methoxy groups may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural similarities with several classes of heterocycles discussed in the evidence:
Key Observations :
- Electron-Withdrawing Groups : The 3,5-dimethoxy groups on the benzamide may modulate electronic properties differently compared to sulfonyl or halogen substituents in triazoles (e.g., compounds [4–15] in ).
- Bioactivity Implications : While the anxiolytic MPEP () shares a pyridine core, the target compound’s benzothiazole-thiazole scaffold may target distinct pathways, such as kinase inhibition or protease modulation.
Spectroscopic and Crystallographic Analysis
- IR/NMR : The absence of C=S vibrations (~1240–1255 cm⁻¹) in the target compound distinguishes it from thione-containing triazoles . Methoxy groups contribute to distinct ¹H-NMR shifts (~3.8–4.0 ppm).
Biological Activity
3,5-Dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. It belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological potential. This compound features multiple functional groups that enhance its reactivity and biological interactions.
Chemical Structure
The compound's IUPAC name is 3,5-dimethoxy-N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide. Its molecular formula is , and it possesses a complex structure that includes methoxy groups, a benzamide core, and thiazole and benzothiazole moieties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediates : Starting materials like 4-methyl-1,3-benzothiazole are synthesized through reactions involving 2-aminothiophenol.
- Coupling Reactions : These intermediates are then coupled with 3,5-dimethoxybenzoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast) | 25.9 |
| RPMI-8226 (leukemia) | 21.5 |
| OVCAR-4 (ovarian) | 28.7 |
| PC-3 (prostate) | 15.9 |
| CAKI-1 (renal) | 27.9 |
These findings suggest a broad-spectrum activity against various cancer types .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The benzothiazole and thiazole rings may interact with specific enzymes and receptors, potentially inhibiting their activity.
- Cell Signaling Pathways : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.
Anti-inflammatory Properties
In addition to antitumor activity, this compound has been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Antibacterial Activity
Preliminary studies have indicated potential antibacterial properties against various strains of bacteria. The compound's structure allows it to target bacterial topoisomerases selectively, which are crucial for DNA replication and transcription in bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to a dose-dependent increase in cytotoxicity. The most effective concentration showed an IC50 value of 25.9 μM, highlighting its potential as an anticancer agent.
Case Study 2: Inhibition of Inflammatory Markers
Another study assessed the compound's ability to reduce levels of inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to control groups, suggesting its utility in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
